N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, chlorinated phenyl groups, and a trifluoromethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-chlorobenzyl chloride in the presence of a base to form the corresponding benzylamine derivative. This intermediate is then reacted with piperazine and a suitable carboxylating agent under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and to monitor the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
- N-(2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)-2-PHENOXYACETAMIDE
- 2’-Chloro-5’-(trifluoromethyl)acetophenone
Uniqueness
Compared to similar compounds, N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(2-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and dual chlorinated phenyl groups make it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c20-15-4-2-1-3-13(15)12-26-7-9-27(10-8-26)18(28)25-17-11-14(19(22,23)24)5-6-16(17)21/h1-6,11H,7-10,12H2,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCUMQRUMXKHLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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